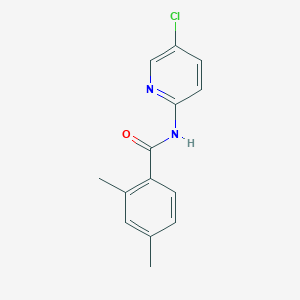![molecular formula C16H21F3N2O B244684 N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide](/img/structure/B244684.png)
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide, also known as TPP or TP-13, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the phenylpentanamide family of compounds, which are known for their ability to modulate the activity of certain receptors in the brain. In
作用机制
The exact mechanism of action of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide is not yet fully understood. However, it is believed to act as a positive allosteric modulator of the nicotinic acetylcholine receptor and as an agonist of the sigma-1 receptor. By modulating the activity of these receptors, N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide may enhance cognitive function, reduce pain perception, and improve mood.
Biochemical and Physiological Effects:
Studies have shown that N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide has a number of biochemical and physiological effects. It has been shown to enhance cognitive function in animal models, particularly in tasks related to learning and memory. It has also been shown to reduce pain perception in animal models, suggesting that it may have potential as a pain reliever. Additionally, N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential as a treatment for anxiety and depression.
实验室实验的优点和局限性
One advantage of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide is that it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. Additionally, its ability to modulate the activity of specific receptors in the brain makes it a useful tool for studying the physiological and biochemical effects of these receptors. However, one limitation of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide is that its exact mechanism of action is not yet fully understood, which may make it difficult to interpret some experimental results.
未来方向
There are a number of potential future directions for research on N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide. One area of interest is the development of more selective modulators of the nicotinic acetylcholine receptor and sigma-1 receptor, which may have fewer side effects than N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide. Additionally, further research is needed to elucidate the exact mechanism of action of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide and to better understand its potential as a treatment for cognitive disorders, pain, and mood disorders. Finally, studies are needed to determine the safety and efficacy of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide in humans, which will be necessary before it can be developed as a therapeutic agent.
合成方法
The synthesis of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide involves the reaction of 2-bromo-5-(trifluoromethyl)benzonitrile with 1-pyrrolidinecarboxamide in the presence of a palladium catalyst. This reaction results in the formation of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide as a white crystalline solid. The purity of the compound can be improved through recrystallization or chromatographic purification.
科学研究应用
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain receptors in the brain, including the nicotinic acetylcholine receptor and the sigma-1 receptor. These receptors are involved in a wide range of physiological processes, including learning and memory, pain perception, and mood regulation.
属性
分子式 |
C16H21F3N2O |
|---|---|
分子量 |
314.35 g/mol |
IUPAC 名称 |
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide |
InChI |
InChI=1S/C16H21F3N2O/c1-2-3-6-15(22)20-13-11-12(16(17,18)19)7-8-14(13)21-9-4-5-10-21/h7-8,11H,2-6,9-10H2,1H3,(H,20,22) |
InChI 键 |
SVAZFGIXXDRDQZ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |
规范 SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B244612.png)

![2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B244614.png)
![N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244616.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B244617.png)
![5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B244619.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B244621.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methylpropanamide](/img/structure/B244622.png)
![2-chloro-N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B244623.png)